3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane core and an allylthioacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the allylthioacetyl group. One common method involves the reaction of a diazaspiro undecane precursor with allylthioacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the allylthioacetyl moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.
Medicine: Investigated for its immunomodulatory effects and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This modulation of receptor activity can influence neurotransmission and has potential therapeutic implications for conditions such as anxiety and epilepsy .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A parent compound with similar structural features but lacking the allylthioacetyl group.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different functional groups.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with similar spirocyclic cores but different heteroatoms
Uniqueness
3-[(Allylthio)acetyl]-3,9-diazaspiro[5.5]undecane is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allylthioacetyl group allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)-2-prop-2-enylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c1-2-11-18-12-13(17)16-9-5-14(6-10-16)3-7-15-8-4-14/h2,15H,1,3-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQZIXVCWYIJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(=O)N1CCC2(CCNCC2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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